Ethyl5-methoxybenzo[d]thiazole-2-carboxylate
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Overview
Description
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 5-methoxy-2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl5-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammatory processes, leading to its anti-inflammatory effects. It can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzothiazole-2-carboxylate
- 2,4-Disubstituted thiazoles
- Benzothiazole derivatives
Uniqueness
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate is unique due to the presence of the methoxy group at the 5-position of the benzothiazole ring. This substitution can significantly influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 5-methoxy-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-8-6-7(14-2)4-5-9(8)16-10/h4-6H,3H2,1-2H3 |
InChI Key |
XEOQBACRDKXYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)OC |
Origin of Product |
United States |
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